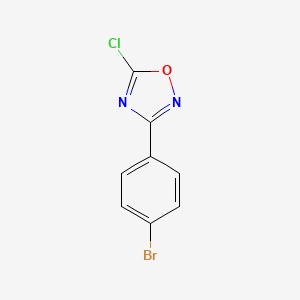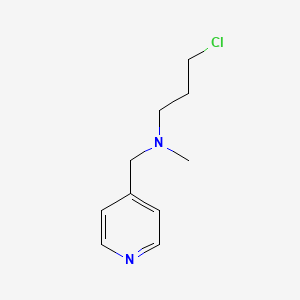
(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine
Übersicht
Beschreibung
“(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine” is a versatile chemical compound widely used in scientific research. Its applications extend from organic synthesis to drug discovery. It is also known as 3-chloro-N-(4-pyridinylmethyl)-1-propanamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of “(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine” is C10H15ClN2 . The molecular weight is 198.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- Copper(I) Complexes with Novel Bidentate Ligands : A study by Dehghanpour et al. (2007) focused on the synthesis of four new ligands related to (3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine and their corresponding copper(I) complexes. These compounds were characterized by various spectroscopic methods and X-ray diffraction, revealing a distorted tetrahedron around the copper(I) center and showcasing their potential in redox applications (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).
Catalysis and Biological Evaluation
- Schiff’s Bases and 2-Azetidinones as Antidepressant and Nootropic Agents : Thomas et al. (2016) reported the synthesis of Schiff’s bases and 2-azetidinones derived from pyridin-4-carbohydrazides, showing significant antidepressant and nootropic activities. This research suggests the versatility of pyridine-derived compounds in developing CNS-active pharmaceuticals (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Material Science and Coordination Chemistry
- Helical Silver(I) Coordination Polymers : Zhang et al. (2013) explored the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including structures analogous to (3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine, to form helical silver(I) coordination polymers. These materials were characterized by elemental analysis, IR, TG, PL, and X-ray diffraction, highlighting their potential in material science and luminescent applications (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Sensing Applications
- Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on a pyrazoloquinoline skeleton, which acts as a sensor for detecting small inorganic cations. The study demonstrates the potential of pyridine-derived compounds in the development of new fluorescent sensors for chemical and biological applications (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(8-2-5-11)9-10-3-6-12-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRUWZDFNMUVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



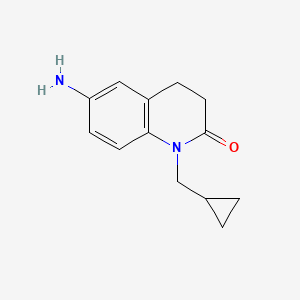
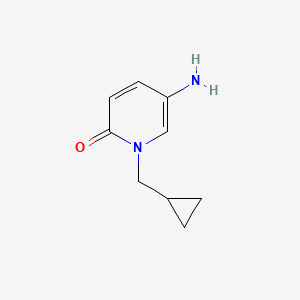


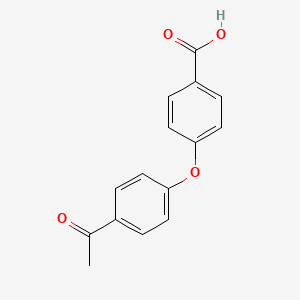
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
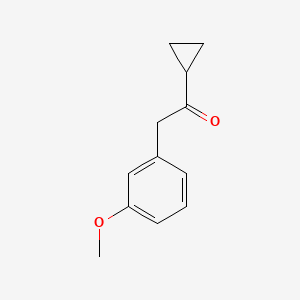

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)



